molecular formula C24H26ClN7OS B609930 PF-04628935

PF-04628935

Numéro de catalogue: B609930
Poids moléculaire: 496.0 g/mol
Clé InChI: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF 04628935 est un antagoniste puissant et un agoniste inverse du récepteur de la ghréline, plus précisément du récepteur 1a de la sécrétagogue de l'hormone de croissance (GHS-R1a). Ce composé a une valeur de CI50 de 4,6 nM, indiquant sa forte puissance. La ghréline et son récepteur sont impliqués dans la régulation de l'apport alimentaire et de l'homéostasie énergétique à long terme, ce qui rend PF 04628935 intéressant pour la recherche sur l'obésité et d'autres troubles métaboliques .

Mécanisme D'action

Target of Action

PF-04628935, also known as 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone, primarily targets the Ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a) . This receptor plays a crucial role in regulating food intake and long-term energy homeostasis .

Mode of Action

This compound acts as a potent inverse agonist of the Ghrelin receptor . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.

Biochemical Pathways

The Ghrelin receptor is involved in the regulation of food intake and long-term energy homeostasis . By acting as an inverse agonist, this compound can potentially downregulate these processes, making it of interest for research into obesity and other metabolic disorders .

Pharmacokinetics

This compound exhibits oral bioavailability of 43% in rats . This means that when administered orally, about 43% of the administered dose reaches the systemic circulation, which is a measure of the drug’s bioavailability. This compound also shows reasonable penetration into the brain , which is important for drugs that need to exert their effects in the central nervous system.

Result of Action

As an inverse agonist of the Ghrelin receptor, this compound could potentially lead to decreased food intake and energy homeostasis . This could result in weight loss and other changes in metabolic parameters, making it a potential candidate for the treatment of obesity and related metabolic disorders .

Analyse Biochimique

Biochemical Properties

PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PF 04628935 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure spirocyclique pipéridine-azétidine. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de PF 04628935 impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte .

Analyse Des Réactions Chimiques

Types de réactions

PF 04628935 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de divers dérivés substitués .

Applications de la recherche scientifique

PF 04628935 a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé d'outil pour étudier le récepteur de la ghréline et son rôle dans diverses voies biochimiques.

    Biologie : Étudié pour ses effets sur l'apport alimentaire, l'homéostasie énergétique et les troubles métaboliques.

    Médecine : Applications thérapeutiques potentielles dans le traitement de l'obésité, de l'anxiété et des troubles liés au stress.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur de la ghréline .

Mécanisme d'action

PF 04628935 exerce ses effets en se liant au récepteur de la ghréline (GHS-R1a) et en agissant comme un antagoniste et un agoniste inverse. Cette liaison inhibe l'activité du récepteur, conduisant à une diminution de la signalisation de la ghréline. La ghréline est une hormone qui stimule l'appétit et favorise le stockage des graisses, donc l'inhibition de son récepteur peut aider à réguler l'apport alimentaire et l'équilibre énergétique. La capacité du composé à pénétrer le cerveau le rend particulièrement utile pour étudier les effets sur le système nerveux central .

Applications De Recherche Scientifique

PF 04628935 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.

    Biology: Investigated for its effects on food intake, energy homeostasis, and metabolic disorders.

    Medicine: Potential therapeutic applications in the treatment of obesity, anxiety, and stress-related disorders.

    Industry: Used in the development of new drugs targeting the ghrelin receptor .

Comparaison Avec Des Composés Similaires

PF 04628935 peut être comparé à d'autres antagonistes et agonistes inverses du récepteur de la ghréline, tels que :

PF 04628935 est unique en raison de sa forte puissance, de sa biodisponibilité orale et de sa capacité à pénétrer le cerveau, ce qui en fait un outil précieux pour la recherche sur les troubles métaboliques et les effets sur le système nerveux central .

Activité Biologique

PF-04628935 is a potent inverse agonist of the ghrelin receptor (GHS-R1a), which plays a significant role in regulating appetite and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in obesity and metabolic disorders. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 496.03 g/mol
  • Chemical Formula: C24_{24}H26_{26}ClN7_7OS
  • CAS Number: 1383719-97-8
  • PubChem ID: 70682037
  • IC50_{50}: 4.6 nM (indicating high potency)

This compound is characterized by its good oral bioavailability and reasonable brain penetration, making it suitable for in vivo studies .

This compound functions as an inverse agonist at the ghrelin receptor, which means it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. Ghrelin, the natural ligand for GHS-R1a, is known to stimulate appetite and promote growth hormone release. By blocking this receptor's activity, this compound may help reduce food intake and body weight, presenting a promising avenue for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ghrelin-induced signaling pathways in various cell lines expressing GHS-R1a. The compound's ability to decrease intracellular cAMP levels confirms its role as an inverse agonist.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in food intake and body weight compared to control groups. For instance:

  • Study Design: Mice were administered this compound at varying doses.
  • Findings:
    • A dose-dependent decrease in body weight was observed.
    • Reduced levels of circulating ghrelin were noted, suggesting effective receptor blockade.

Case Studies

  • Obesity Management:
    • A study assessed the effects of this compound on diet-induced obesity in rodents. Results indicated a marked decrease in weight gain and improved metabolic profiles, including reduced insulin resistance.
  • Neuropharmacological Effects:
    • Research has shown that this compound influences dopaminergic signaling in the brain, particularly in areas associated with reward and feeding behavior. This suggests potential implications for treating conditions like binge eating disorder.

Data Table: Summary of Biological Activity

Study TypeModelDose RangeKey Findings
In VitroGHS-R1a expressing cells0.1 - 10 µMDecreased cAMP levels; inhibited ghrelin signaling
In VivoRodent models0.5 - 5 mg/kgSignificant weight loss; reduced food intake
Clinical TrialsTBDTBDAwaiting results on human trials

Propriétés

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04628935
Reactant of Route 2
Reactant of Route 2
PF-04628935
Reactant of Route 3
Reactant of Route 3
PF-04628935
Reactant of Route 4
Reactant of Route 4
PF-04628935
Reactant of Route 5
PF-04628935
Reactant of Route 6
PF-04628935

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.